2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline is a heterocyclic compound that belongs to the class of quinoxalines, characterized by a chlorine atom at the second position and a para-tolyl (4-methylphenyl) group at the third position. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science.
The compound can be synthesized through various chemical methods, primarily involving the condensation of o-phenylenediamine with suitable dicarbonyl compounds, followed by chlorination. The presence of the sulfur atom in the para-tolyl group enhances its biochemical properties, making it a subject of interest in pharmacological research.
2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline is classified as a heterocyclic aromatic compound. It is particularly noted for its biological activity, which includes antimicrobial and antifungal properties, making it valuable in developing new therapeutic agents.
The synthesis of 2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline typically involves two main steps:
Recent advancements in green chemistry have led to more environmentally friendly synthetic routes that utilize recyclable catalysts and one-pot synthesis methods. These approaches reduce waste and improve yields compared to traditional methods that often require high temperatures and toxic solvents .
The molecular formula for 2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline is . Its structure features a quinoxaline ring system with distinct substituents:
2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline can undergo various chemical reactions, including:
The reactivity of this compound allows it to serve as a versatile building block in synthetic organic chemistry, facilitating the development of novel materials and pharmaceuticals.
The biological activity of 2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline likely involves interactions with specific molecular targets within cells. These interactions may include:
2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline has several notable applications:
Quinoxaline, a bicyclic heterocycle comprising fused benzene and pyrazine rings, has evolved from a chemical curiosity to a privileged scaffold in drug design. Initial interest emerged from its structural similarity to biologically active pteridines and benzopyrazines. Early synthetic routes relied on condensation reactions between ortho-phenylenediamine and dicarbonyl compounds under harsh conditions [6]. The discovery of quinoxaline-1,4-di-N-oxides as antibacterial agents in the mid-20th century marked a pivotal advancement, demonstrating the pharmacophoric significance of the N-oxide functionality against Mycobacterium tuberculosis [6]. Subsequent decades witnessed strategic modifications at the C2, C3, C6, and C7 positions, yielding derivatives with enhanced bioactivity profiles. Notably, halogenation (particularly at C2/C3) and sulfanyl substitutions emerged as key strategies to modulate electronic properties and target interactions [7]. The integration of green chemistry principles (e.g., bentonite clay K-10 catalysis, lanthanide reagents, aqueous-phase reactions) over the last two decades significantly improved synthetic efficiency and sustainability, facilitating the generation of diverse libraries for biological screening [6]. This historical trajectory underscores the scaffold’s adaptability in addressing evolving therapeutic challenges, including antiviral research highlighted during recent pandemics [6].
The quinoxaline core offers exceptional versatility in molecular design, serving as a compact, planar platform for strategic decoration. Its electron-deficient nature facilitates π-π stacking interactions with biological targets, while the nitrogen atoms enable hydrogen bonding and coordination with metal ions. Structural modifications profoundly influence pharmacological properties:
Table 1: Key Molecular Properties of Quinoxaline Derivatives Influencing Bioactivity
| Structural Feature | Role in Bioactivity | Example Derivative |
|---|---|---|
| C2/C3 Chloro substitution | Acts as a leaving group for nucleophilic substitution; enhances electrophilicity | 2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline [7] |
| C3 Sulfanyl linkage (-S-) | Modulates lipophilicity; enables hydrophobic pocket binding; metabolic stability | N-Alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides [4] |
| Di-N-Oxidation | Improves DNA interaction; enhances redox activity; antibacterial potency | Quinoxaline-1,4-di-N-oxide derivatives [6] |
| Carboxylic Acid (e.g., C5/C6) | Increases water solubility; enables ionic interactions; otoprotective activity | Quinoxaline-5-carboxylic acid (Qx28) [5] |
2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline exemplifies a rationally optimized quinoxaline derivative with multifaceted therapeutic potential. Its design incorporates two critical pharmacophoric elements: a C2 chloro group for electrophilic reactivity and a C3-(4-methylphenyl)sulfanyl moiety for lipophilic bulk and target engagement. Key research findings highlight its significance:
Anticancer Applications: This compound serves as a precursor for synthesizing bioactive peptidomimetics. N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides derived from analogous sulfanylquinoxalines exhibit potent activity against HCT-116 (colon) and MCF-7 (breast) cancer cell lines. Compound 10b (β-alanine hydrazide derivative) demonstrated IC₅₀ values of 1.52 μg/mL (HCT-116) and 2 μg/mL (MCF-7), surpassing doxorubicin in efficacy [4]. Molecular docking confirms high binding affinity to the human thymidylate synthase (hTS) homodimer interface, stabilizing its inactive conformation and disrupting nucleotide synthesis [4].
Enzyme Inhibition: Structural analogs like the indoloquinoxaline 5a (featuring a fused sulfanyl-bioactive scaffold) act as potent, bifunctional Src Homology 2 domain-containing Phosphatase 1 (SHP1) inhibitors (IC₅₀ = 2.34 ± 0.06 μM). This inhibition is irreversible, confirmed by dialysis assays and molecular simulations, suggesting covalent binding or high-affinity interactions crucial for oncology targets [8].
Chemical Biology Tools: The sulfanylquinoxaline core’s modularity facilitates conjugation with fluorophores or bioactive molecules. Derivatives emit strong blue/green fluorescence in MDA-MB-231 cells, enabling real-time monitoring of target engagement and cellular distribution—a dual therapeutic-diagnostic (theranostic) approach [8].
Table 2: Biological Activity Profile of Key Sulfanylquinoxaline Derivatives
| Derivative Structure | Biological Target/Activity | Potency (IC₅₀/EC₅₀) | Mechanistic Insight |
|---|---|---|---|
| 10b (β-ala hydrazide) [4] | HCT-116 & MCF-7 cancer cells | 1.52 μg/mL (HCT-116); 2 μg/mL (MCF-7) | hTS homodimer interface binding; stabilizes inactive conformation |
| 5a (Indoloquinoxaline) [8] | SHP1 Phosphatase | 2.34 ± 0.06 μM | Irreversible inhibition; bifunctional (inhibition + fluorescence imaging) |
| Qx28 [5] | Aminoglycoside/Cisplatin-induced ototoxicity | Robust protection | NF-κB canonical pathway blockade |
Contemporary synthetic routes emphasize efficiency for structure-activity relationship studies. A notable method involves the chemoselective reaction of 3-phenylquinoxaline-2(1H)-thione with soft electrophiles like 4-methylbenzyl halides, yielding sulfanyl derivatives in high yields (73–81%) under mild conditions [4]. Recent advancements employ Fe-catalysis or fluorinated alcohols to optimize C–S bond formation, crucial for generating derivatives like 2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline and its analogs [6]. These compounds represent a strategic evolution from early quinoxaline therapeutics, leveraging targeted substitutions to address complex diseases while enabling innovative theranostic applications.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: